Flunoxaprofen

Description

Properties

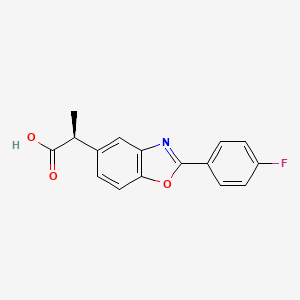

IUPAC Name |

(2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPYQKTVRGFPIS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912311 | |

| Record name | Flunoxaprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66934-18-7 | |

| Record name | (+)-Flunoxaprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66934-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunoxaprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066934187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunoxaprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13317 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flunoxaprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUNOXAPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKU5U19W9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flunoxaprofen: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunoxaprofen is a chiral non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. While its clinical use was discontinued due to concerns of potential hepatotoxicity, its synthesis and pharmacological profile remain of interest to researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and an examination of its mechanism of action.

Synthesis of this compound

The synthesis of racemic this compound is a multi-step process that begins with the preparation of key intermediates. The overall synthetic pathway is analogous to that of benoxaprofen, with the notable use of para-fluorobenzoyl chloride to form the benzoxazole ring.[1]

Experimental Protocols

Step 1: Synthesis of 2-(4-aminophenyl)propanenitrile

-

Reaction: 4-aminobenzonitrile is reacted with a propionitrile derivative in the presence of a suitable catalyst.

-

Reagents: 4-aminobenzonitrile, propionitrile (or a derivative), catalyst (acid or base).

-

Solvent: Typically a polar solvent such as ethanol or methanol.

-

Procedure: The reactants are combined in the solvent and stirred, likely at an elevated temperature, until the reaction is complete as monitored by a suitable technique like thin-layer chromatography (TLC). The product is then isolated and purified.

Step 2: Synthesis of Racemic this compound

The synthesis of the final racemic this compound molecule proceeds through a series of reactions starting from 2-(4-aminophenyl)propanenitrile.[1]

-

Diazotization and Hydrolysis: 2-(4-aminophenyl)propanenitrile undergoes a Sandmeyer-type reaction. Diazotization of the primary amine followed by acid hydrolysis yields the corresponding phenol.

-

Nitration and Reduction: The phenol intermediate is then nitrated, followed by reduction of the nitro group to an amine using a reducing agent such as stannous chloride or through catalytic hydrogenation. This results in the formation of an aminophenol intermediate.

-

Hydrolysis of the Nitrile: The nitrile group is hydrolyzed to a carboxylic acid.

-

Acylation and Cyclization: The aminophenol carboxylic acid is acylated with p-fluorobenzoyl chloride. Subsequent intramolecular cyclization leads to the formation of the benzoxazole ring, yielding racemic this compound.

A visual representation of the synthesis workflow is provided below.

Characterization of this compound

The structural elucidation and confirmation of synthesized this compound rely on a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₂FNO₃ |

| Molecular Weight | 285.27 g/mol |

| Melting Point | 162-164 °C |

| Appearance | Crystalline solid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the benzoxazole and the fluorophenyl rings, as well as signals for the methine and methyl protons of the propanoic acid side chain. The chemical shifts and coupling constants of these protons provide detailed information about the molecular structure. While specific experimental data for this compound is not publicly available, typical chemical shift ranges for similar structural motifs can be referenced from spectral databases.

-

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the carboxylic acid, the carbons of the two aromatic rings, and the carbons of the propanoic acid side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | ~1700 |

| C=N (Benzoxazole) | ~1650 |

| C-F (Aromatic) | ~1250-1000 |

| Aromatic C=C | ~1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would provide further structural information by identifying characteristic fragment ions resulting from the cleavage of specific bonds.

Mechanism of Action

This compound, like other NSAIDs, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. It has also been shown to inhibit the synthesis of leukotrienes.

Inhibition of Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[3]

Inhibition of Leukotriene Synthesis

This compound has also been reported to inhibit the synthesis of leukotrienes.[2] Leukotrienes are another class of inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. They are particularly important in the pathophysiology of asthma and allergic reactions.

Conclusion

This technical guide has outlined the core aspects of the synthesis and characterization of this compound. While detailed, publicly available experimental and spectroscopic data remains limited, the provided information on the synthetic route and the established mechanisms of action for this class of compounds offers a solid foundation for researchers. Further investigation into the specific reaction conditions and comprehensive spectroscopic analysis would be necessary for a complete and unambiguous replication of its synthesis and characterization.

References

Flunoxaprofen's Mechanism of Action on Cyclooxygenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunoxaprofen is a chiral non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, which also includes well-known drugs like ibuprofen and naproxen. As with other NSAIDs, its therapeutic effects, primarily anti-inflammatory, analgesic, and antipyretic actions, are attributed to the inhibition of cyclooxygenase (COX) enzymes. This compound exists as two enantiomers: S-(+)-flunoxaprofen and R-(-)-flunoxaprofen. For many profens, the S-enantiomer is the pharmacologically active form, responsible for COX inhibition.

This technical guide provides an in-depth overview of the presumed mechanism of action of this compound on cyclooxygenase, focusing on the experimental methodologies required to elucidate its inhibitory profile. Due to a lack of publicly available, specific quantitative data on this compound's COX-1 and COX-2 inhibition, this document outlines the established experimental protocols that would be employed to determine these parameters.

Cyclooxygenase and the Arachidonic Acid Cascade

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway. It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostanoids, including prostaglandins and thromboxanes. These lipid mediators are involved in a wide range of physiological and pathological processes.

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues. It plays a crucial role in homeostatic functions such as protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.

-

COX-2: An inducible enzyme that is typically absent or present at very low levels in most tissues. Its expression is upregulated at sites of inflammation by various stimuli, including cytokines and growth factors. COX-2 is responsible for the production of prostaglandins that mediate inflammation, pain, and fever.

The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are largely a consequence of inhibiting COX-1. Therefore, determining the relative inhibitory activity of an NSAID against COX-1 and COX-2 (its selectivity) is a critical aspect of its pharmacological profiling.

Visualizing the Cyclooxygenase Pathway

Caption: The Cyclooxygenase (COX) signaling pathway.

Quantitative Analysis of COX Inhibition by this compound Enantiomers

To characterize the mechanism of action of this compound, it is essential to determine the 50% inhibitory concentration (IC50) for each of its enantiomers (S- and R-flunoxaprofen) against both COX-1 and COX-2. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher inhibitory potency.

Table 1: Hypothetical IC50 Values for this compound Enantiomers against COX-1 and COX-2

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| S-Flunoxaprofen | Data to be determined | Data to be determined | Calculated from IC50 values |

| R-Flunoxaprofen | Data to be determined | Data to be determined | Calculated from IC50 values |

| Ibuprofen (Control) | Literature Value | Literature Value | Literature Value |

| Celecoxib (Control) | Literature Value | Literature Value | Literature Value |

Table 2: Interpretation of Hypothetical Selectivity Indices

| Selectivity Index | Interpretation |

| > 1 | Selective for COX-2 |

| < 1 | Selective for COX-1 |

| ≈ 1 | Non-selective |

Experimental Protocols for Determining COX Inhibition

Two primary types of in vitro assays are commonly used to determine the inhibitory activity of NSAIDs on COX-1 and COX-2: the whole blood assay and purified enzyme assays.

Human Whole Blood Assay

The human whole blood assay is considered more physiologically relevant as it measures COX inhibition in a complex biological matrix, accounting for factors like protein binding and cell permeability.[1][2][3]

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in response to the clotting of whole blood. Platelets, which are abundant in whole blood, exclusively express COX-1.

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS). LPS induces the expression of COX-2 in monocytes within the whole blood.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with various concentrations of S-flunoxaprofen, R-flunoxaprofen, or control NSAIDs (e.g., a non-selective inhibitor like ibuprofen and a COX-2 selective inhibitor like celecoxib) for a specified time (e.g., 15-60 minutes) at 37°C. A vehicle control (e.g., DMSO) is also included.

-

COX-1 Assay (TXB2 Measurement):

-

The pre-incubated blood samples are allowed to clot at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is stopped by placing the samples on ice and adding a COX inhibitor like indomethacin.

-

Serum is separated by centrifugation.

-

TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA) or ELISA kit.

-

-

COX-2 Assay (PGE2 Measurement):

-

The pre-incubated blood samples are stimulated with LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity.

-

The samples are incubated for an extended period (e.g., 24 hours) at 37°C.

-

Plasma is separated by centrifugation.

-

PGE2 levels in the plasma are quantified using a specific EIA or ELISA kit.

-

-

Data Analysis:

-

The percentage of inhibition for each drug concentration is calculated relative to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing the Whole Blood Assay Workflow

Caption: Workflow for the human whole blood COX inhibition assay.

Purified Enzyme Assay

Purified enzyme assays provide a more direct measure of the interaction between the inhibitor and the COX enzyme, free from the complexities of a cellular environment.

Principle:

The activity of purified COX-1 and COX-2 enzymes is measured by detecting the product of the cyclooxygenase reaction, typically PGE2 or PGH2, in the presence and absence of the inhibitor.

Methodology:

-

Enzyme and Substrate Preparation:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Arachidonic acid is used as the substrate.

-

-

Reaction Mixture: A reaction buffer is prepared containing co-factors necessary for enzyme activity, such as hematin and a reducing agent (e.g., glutathione).

-

Incubation:

-

The purified enzyme (either COX-1 or COX-2) is pre-incubated with various concentrations of S-flunoxaprofen, R-flunoxaprofen, or control NSAIDs in the reaction buffer at a controlled temperature (e.g., 37°C) for a short period.

-

-

Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid.

-

Termination and Product Measurement:

-

The reaction is allowed to proceed for a specific time and is then terminated, often by the addition of an acid or a solvent.

-

The amount of prostaglandin produced (e.g., PGE2) is quantified using methods such as EIA, ELISA, or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The IC50 values are calculated in the same manner as for the whole blood assay.

Visualizing the Purified Enzyme Assay Workflow

Caption: Workflow for the purified enzyme COX inhibition assay.

Conclusion

While specific experimental data on the COX-1 and COX-2 inhibitory activity of this compound and its enantiomers are not widely published, the established methodologies described in this guide provide a clear pathway for researchers to determine these crucial pharmacological parameters. By employing the human whole blood assay and purified enzyme assays, a comprehensive understanding of this compound's mechanism of action, potency, and selectivity towards the cyclooxygenase isoforms can be achieved. This information is vital for a complete pharmacological characterization and for understanding the therapeutic potential and side-effect profile of this NSAID. The S-enantiomer is expected to be significantly more potent in inhibiting both COX-1 and COX-2 compared to the R-enantiomer, a characteristic feature of many profen NSAIDs. The relative inhibition of COX-1 versus COX-2 will define its selectivity and provide insights into its potential clinical benefits and risks.

References

- 1. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacological Activity of S-Flunoxaprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic properties of S-flunoxaprofen are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate physiological and pathophysiological processes.

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as gastrointestinal mucosal protection, renal blood flow regulation, and platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Its products are key mediators of inflammation, pain, and fever.

By inhibiting COX enzymes, S-flunoxaprofen reduces the production of these pro-inflammatory mediators. While S-flunoxaprofen is a potent inhibitor of prostaglandin synthesis, some studies suggest it does not significantly affect the 5- and 12-lipoxygenase pathways, which are responsible for the synthesis of leukotrienes, another class of inflammatory mediators.[1] This selectivity for the COX pathway is a key characteristic of its pharmacological profile.

Below is a diagram illustrating the arachidonic acid cascade and the site of action for S-flunoxaprofen.

Quantitative Pharmacological Data

Direct in vitro IC50 values for S-flunoxaprofen's inhibition of COX-1 and COX-2 are not readily found in publicly available literature. However, in vivo studies provide valuable data on its anti-inflammatory potency.

Table 1: In Vivo Anti-Inflammatory Activity of S-Flunoxaprofen in Rats

| Parameter | Assay | Animal Model | Route of Administration | ED50 | Reference |

| Inhibition of Thromboxane B2 (TXB2) formation | Sponge implantation with carrageenan | Rat | Oral | 35.4 mg/kg | [1] |

| Inhibition of Prostaglandin E2 (PGE2)-like activity | Sponge implantation with carrageenan | Rat | Oral | 39.9 mg/kg | [1] |

Note: Thromboxane B2 is a stable metabolite of Thromboxane A2, which is primarily produced via the COX-1 pathway in platelets. Prostaglandin E2 is a major product of the COX-2 pathway at sites of inflammation.

Table 2: Comparative Potency of S-Flunoxaprofen with other NSAIDs

| Activity | S-Flunoxaprofen Potency Comparison | Reference |

| Anti-inflammatory | Comparable to indomethacin. Higher than acetylsalicylic acid, ibuprofen, and phenylbutazone. | [2] |

| Analgesic | Slightly lower than indomethacin. Higher than acetylsalicylic acid and ibuprofen. | [2] |

| Antipyretic | Higher than acetylsalicylic acid and ibuprofen. | [2] |

Experimental Protocols

This section details the methodologies for key in vivo experiments used to characterize the pharmacological activity of S-flunoxaprofen.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Inflammatory Exudate in Rats

Objective: To determine the in vivo inhibitory effect of S-flunoxaprofen on the production of inflammatory mediators (prostaglandins and thromboxanes) at a site of inflammation.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-250g) are used.

-

Induction of Inflammation: Sterile polyester sponges are subcutaneously implanted in the dorsal region of the rats. Carrageenan (a potent inflammatory agent) is injected into the sponges to induce an inflammatory response.

-

Drug Administration: S-flunoxaprofen is administered orally at various doses prior to or immediately after sponge implantation. A control group receives the vehicle.

-

Exudate Collection: After a specific time point (e.g., 8 hours), the sponges containing the inflammatory exudate are removed.

-

Analysis of Inflammatory Mediators: The exudate is analyzed for the concentration of Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The dose-response curve is plotted, and the ED50 (the dose that produces 50% of the maximal inhibitory effect) is calculated.

Below is a workflow diagram for this experimental protocol.

In Vivo Analgesic Activity: Hot Plate Test in Mice

Objective: To evaluate the central analgesic effect of S-flunoxaprofen.

Methodology:

-

Animal Model: Male Swiss mice (20-25g) are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Drug Administration: S-flunoxaprofen is administered orally at various doses. A control group receives the vehicle, and a positive control group may receive a known analgesic like morphine.

-

Testing: At specific time intervals after drug administration, each mouse is placed on the hot plate, and the latency to a pain response (e.g., licking of the hind paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.

-

Data Analysis: The increase in reaction time (latency) compared to the control group is calculated and used to determine the analgesic effect.

In Vivo Antipyretic Activity: Brewer's Yeast-Induced Pyrexia in Rabbits

Objective: To assess the antipyretic effect of S-flunoxaprofen.

Methodology:

-

Animal Model: Adult rabbits of either sex are used.

-

Induction of Pyrexia (Fever): A suspension of Brewer's yeast is injected subcutaneously into the dorsal region of the rabbits to induce fever.

-

Temperature Measurement: The rectal temperature of each rabbit is measured at regular intervals until a stable fever is established.

-

Drug Administration: Once fever is established, S-flunoxaprofen is administered orally at various doses. A control group receives the vehicle.

-

Post-treatment Temperature Measurement: Rectal temperatures are recorded at regular intervals for several hours after drug administration.

-

Data Analysis: The reduction in rectal temperature compared to the control group is calculated to determine the antipyretic activity.

Conclusion

References

The Unidirectional Biotransformation of R-Flunoxaprofen: A Technical Guide to its Chiral Inversion to the S-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, exhibits stereoselective pharmacology, with the S-(+)-enantiomer being the pharmacologically active form. A crucial aspect of its pharmacokinetics is the unidirectional chiral inversion of the inactive R-(-)-enantiomer to the active S-(+)-enantiomer in vivo. This technical guide provides a comprehensive overview of the biotransformation of R-flunoxaprofen, detailing the underlying metabolic pathways, summarizing available quantitative data, and presenting detailed experimental protocols for studying this phenomenon. The guide is intended for researchers and professionals involved in drug development and metabolism studies, offering a foundational understanding of the principles and methodologies for investigating the chiral inversion of this compound and related compounds.

Introduction

Many drugs within the 2-arylpropionic acid (2-APA) class, commonly known as "profens," are administered as racemic mixtures. However, their therapeutic effects, primarily the inhibition of cyclooxygenase (COX) enzymes, are predominantly attributed to the S-enantiomer.[1][2] A remarkable feature of many of these compounds is the in vivo metabolic chiral inversion of the R-enantiomer to the S-enantiomer.[1][2] This unidirectional conversion effectively transforms an inactive isomer into the active therapeutic agent, significantly impacting the overall pharmacodynamic and pharmacokinetic profile of the drug.

This compound, chemically (S)-(+)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid, follows this pattern. Understanding the mechanisms and quantification of the chiral inversion of R-flunoxaprofen is critical for optimizing its therapeutic use and for the development of enantiomerically pure drug formulations. This guide synthesizes the current knowledge on the biotransformation of R-flunoxaprofen, with a focus on the biochemical pathways and practical experimental approaches.

The Metabolic Pathway of Chiral Inversion

The chiral inversion of R-flunoxaprofen, like other 2-APAs, is not a direct epimerization. Instead, it is a multi-step enzymatic process primarily occurring in the liver. The widely accepted mechanism involves the formation of a coenzyme A (CoA) thioester intermediate.[1][3] The key steps are outlined below:

-

Stereoselective Formation of (R)-Flunoxaprofenoyl-CoA: The process is initiated by the esterification of the carboxyl group of R-flunoxaprofen with coenzyme A, a reaction catalyzed by acyl-CoA synthetases. This step is highly stereoselective for the R-enantiomer.[3]

-

Racemization of the Thioester: The resulting (R)-flunoxaprofenoyl-CoA undergoes epimerization to its S-enantiomer, catalyzed by an α-methylacyl-CoA racemase. This results in a racemic mixture of the CoA thioesters.

-

Hydrolysis to the S-Enantiomer: The (S)-flunoxaprofenoyl-CoA is then hydrolyzed by thioesterases, releasing the pharmacologically active S-flunoxaprofen.[4] The R-enantiomer of the thioester can also be hydrolyzed back to R-flunoxaprofen.

This pathway is illustrated in the following diagram:

Caption: Metabolic pathway of R-flunoxaprofen chiral inversion.

Quantitative Data on R-Flunoxaprofen Biotransformation

Quantitative data on the chiral inversion of R-flunoxaprofen is limited. The most detailed information comes from a study in rats, with preliminary observations in humans.

Table 1: In Vivo Pharmacokinetics of this compound Enantiomers in Rats Following Oral Administration of R-(-)-Flunoxaprofen

| Parameter | R-(-)-Flunoxaprofen | S-(+)-Flunoxaprofen | Reference |

| Dose | 10 mg/kg | - | [5] |

| Serum Conc. at 18h | < 5 µg/mL | 24 - 30 µg/mL | [5] |

| AUC | Data not available | Data not available | - |

| Cmax | Data not available | Data not available | - |

| Tmax | Data not available | Data not available | - |

| % Inversion | Data not available | Data not available | - |

Note: The serum concentrations of S-(+)-flunoxaprofen after administration of the R-(-)-enantiomer were comparable to those achieved after direct oral administration of the S-(+)-enantiomer at the same dose.[5]

Table 2: In Vivo Pharmacokinetics of this compound Enantiomers in Humans Following Oral Administration of R-(-)-Flunoxaprofen

| Parameter | R-(-)-Flunoxaprofen | S-(+)-Flunoxaprofen | Reference |

| Dose | 100 mg (single dose) | - | [5] |

| Pharmacokinetic Data | Preliminary observations showed the presence of S-(+)-flunoxaprofen in blood. Detailed quantitative data is not available. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biotransformation of R-flunoxaprofen. These protocols are based on established methods for other profens and can be adapted for this compound.

In Vivo Chiral Inversion Study in Rats

This protocol outlines a typical in vivo experiment to determine the extent of chiral inversion of R-flunoxaprofen in rats.

Caption: Workflow for an in vivo chiral inversion study.

Methodology:

-

Animals: Male Wistar rats (200-250 g) are acclimatized for at least one week before the experiment.

-

Drug Administration: R-flunoxaprofen is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally by gavage at a dose of 10 mg/kg.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation at 3000 x g for 10 minutes and stored at -80°C until analysis.

-

Sample Preparation for HPLC:

-

To 100 µL of plasma, add an internal standard (e.g., another profen not present in the sample).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

Chiral HPLC Analysis: (See section 4.3 for a detailed method).

-

Pharmacokinetic Analysis: The plasma concentration-time data for both R- and S-flunoxaprofen are used to calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration). The extent of inversion can be calculated using the formula: % Inversion = [AUC(S) / (AUC(R) + AUC(S))] x 100

In Vitro Chiral Inversion Study using Rat Liver S9 Fraction

This protocol describes an in vitro assay to investigate the enzymatic conversion of R-flunoxaprofen using the S9 fraction from rat liver, which contains both microsomal and cytosolic enzymes.

Methodology:

-

Preparation of S9 Fraction: Homogenize fresh rat liver in ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and centrifuge at 9000 x g for 20 minutes at 4°C. The resulting supernatant is the S9 fraction.

-

Incubation Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

-

Rat liver S9 fraction (e.g., 1 mg protein/mL)

-

R-flunoxaprofen (e.g., 100 µM)

-

Cofactors: ATP (5 mM), Coenzyme A (0.5 mM), MgCl2 (5 mM)

-

Potassium phosphate buffer (0.1 M, pH 7.4) to a final volume of 500 µL.

-

-

Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Start the reaction by adding the cofactors.

-

Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots (e.g., 50 µL) and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the concentrations of R- and S-flunoxaprofen using chiral HPLC (see section 4.3).

Chiral HPLC Method for this compound Enantiomers

This is a general protocol for the separation and quantification of this compound enantiomers, which should be optimized for specific applications.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). The exact ratio should be optimized for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Injection Volume: 20 µL.

Method Validation:

The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Conclusion

The biotransformation of R-flunoxaprofen to its pharmacologically active S-enantiomer is a critical determinant of its overall therapeutic efficacy. This unidirectional chiral inversion, mediated by a CoA-thioester pathway, underscores the importance of stereoselective considerations in drug development and clinical use. While specific quantitative data for this compound remains somewhat limited in the public domain, the established mechanisms for the profen class provide a robust framework for its study. The experimental protocols detailed in this guide offer a practical starting point for researchers to further investigate the chiral inversion of R-flunoxaprofen and other 2-arylpropionic acids, contributing to a deeper understanding of their metabolism and pharmacology. Further research is warranted to fully elucidate the pharmacokinetics of this compound's chiral inversion in humans to refine dosing strategies and enhance therapeutic outcomes.

References

- 1. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of this compound in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereochemical pharmacokinetics of the 2-arylpropionic acid non-steroidal antiinflammatory drug this compound in rats and in man - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Flunoxaprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Flunoxaprofen, a chiral non-steroidal anti-inflammatory drug (NSAID). The information presented is intended to support research, drug development, and formulation activities by offering detailed data, experimental methodologies, and a clear understanding of its mechanism of action.

Introduction

This compound, also known by the trade name Priaxim, is a non-steroidal anti-inflammatory drug belonging to the arylpropionic acid class.[1] Structurally, it is a two-ring heterocyclic compound derived from benzoxazole.[2] Although it demonstrated efficacy in treating osteoarthritis and rheumatoid arthritis, its clinical use was discontinued due to concerns about potential hepatotoxicity.[2][3][4] As an NSAID, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[3][5] The S-enantiomer is the pharmacologically active form of the drug.[2]

Chemical Structure and Identifiers

This compound is chemically designated as (2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid[2][3] |

| CAS Number | 66934-18-7[1][2][4][6] |

| Molecular Formula | C₁₆H₁₂FNO₃[1][2][3][4][6] |

| SMILES | C--INVALID-LINK--C(=O)O[2][3][6] |

| InChI | InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/t9-/m0/s1[2][3][6] |

| InChIKey | ARPYQKTVRGFPIS-VIFPVBQESA-N[2][3] |

| Synonyms | Priaxim, RV-12424, (S)-(+)-Flunoxaprofen[1][3][4] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for formulation development, influencing its solubility, stability, and bioavailability.[7][8][9]

Table 2: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 285.27 g/mol | [1][3] |

| Appearance | Off-white crystalline solid | [1][10] |

| Melting Point | 162-164 °C | [1][4][6] |

| Density | 1.334 g/cm³ | [4] |

| Boiling Point | 419.4 °C at 760 mmHg | [4] |

| Flash Point | 207.5 °C | [4] |

Table 3: Solubility and Partitioning Characteristics of this compound

| Property | Value / Description | Source(s) |

| Water Solubility | Limited water-solubility.[2] The propanoic acid group allows for moderate solubility in water, enhanced by hydrogen bonding.[10] | [2][10] |

| Organic Solvent Solubility | Exhibits good solubility in organic solvents like ethanol and methanol.[10] Crystals can be formed from acetone-water or acetic acid.[1] | [1][10] |

| LogP (XLogP3) | 3.822 | [4] |

| Polar Surface Area (PSA) | 63.3 Ų | [3][4] |

Table 4: Spectroscopic and Other Properties of this compound

| Property | Value | Source(s) |

| Refractive Index | 1.617 | [4] |

| Optical Rotation [α]D²⁰ | +50° (c = 2% in DMF) | [1][4] |

Mechanism of Action: COX Inhibition Pathway

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[3][5] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules in inflammation and pain pathways.[3][11] By blocking this conversion, this compound reduces the production of pro-inflammatory prostaglandins.[3][12]

Caption: Mechanism of action of this compound via inhibition of COX enzymes.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific API like this compound are often proprietary. However, standard methodologies are widely used in the pharmaceutical industry for these characterizations.[7][9]

The melting point is a crucial indicator of purity and is typically determined using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus.

-

Methodology (DSC):

-

A small, accurately weighed sample (1-5 mg) of this compound is placed into an aluminum DSC pan.

-

The pan is hermetically sealed and placed in the DSC cell alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

-

Aqueous and solvent solubility are fundamental properties impacting drug dissolution and bioavailability.[13]

-

Methodology (Equilibrium Shake-Flask Method):

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., purified water, phosphate buffer pH 7.4, ethanol) in a sealed vial.

-

The suspension is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solids.

-

The concentration of this compound in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Caption: General experimental workflow for determining equilibrium solubility.

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity, which influences its absorption and distribution.

-

Methodology (Shake-Flask Method):

-

A solution of this compound of known concentration is prepared in either n-octanol or water.

-

Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a flask.

-

A small volume of the this compound stock solution is added.

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Conclusion

This compound is a well-characterized NSAID with defined physicochemical properties. Its crystalline nature, melting point of 162-164 °C, and high lipophilicity (XLogP3 ≈ 3.82) are key characteristics. The limited aqueous solubility is a critical factor for consideration in formulation development, often requiring strategies such as salt formation to enhance dissolution.[2] Its established mechanism of action as a COX inhibitor provides a clear basis for its pharmacological activity. The data and methodologies presented in this guide offer a solid foundation for professionals engaged in the research and development of related chemical entities.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C16H12FNO3 | CID 68869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. labinsights.nl [labinsights.nl]

- 8. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. ajptonline.com [ajptonline.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound, a non-steroidal anti-inflammatory agent, on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Vitro Pro-oxidative Properties of Flunoxaprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pro-oxidative properties of Flunoxaprofen, a non-steroidal anti-inflammatory drug (NSAID). While recognized for its anti-inflammatory effects, in vitro studies have revealed its capacity to induce oxidative stress, a critical consideration in drug development and mechanistic studies. This document summarizes the key findings, details the experimental methodologies used to assess these properties, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Core Findings: this compound-Induced Oxidative Metabolism

In vitro studies have established the pro-oxidative properties of this compound, primarily through its interaction with human polymorphonuclear leucocytes (PMNLs). The key observations are a dose-dependent induction of reactive oxygen species (ROS) production, a phenomenon that is potentiated by ultraviolet (UV) radiation.

Quantitative Data Summary

| Parameter | Observation | Concentration Range | Enhancing Factors | Reference |

| Spontaneous Oxidant Release | Dose-related increase in luminol- and lucigenin-enhanced chemiluminescence. | Starting at ≥ 3.75 µg/mL | UV-radiation | [1][2] |

| Priming Effect | Pre-incubation with sub-stimulatory concentrations enhanced subsequent oxidant release upon stimulation with standard stimuli. | Not specified | N/A | [1][2] |

| Comparison with Benoxaprofen | This compound exhibited pro-oxidative properties to a lesser extent than benoxaprofen. | ≥ 3.75 µg/mL | N/A | [1][2] |

Signaling Pathway of this compound-Induced ROS Production

The pro-oxidative effects of this compound in PMNLs are linked to the activation of specific intracellular signaling cascades. The proposed mechanism involves the activation of protein kinase C (PKC), a key regulator of the NADPH oxidase complex responsible for superoxide production.

Caption: Proposed signaling pathway for this compound-induced ROS production in PMNLs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the pro-oxidative properties of this compound.

Measurement of Reactive Oxygen Species (ROS) Production by Chemiluminescence

This assay quantifies the production of ROS by phagocytic cells like PMNLs. Luminol detects a broad range of ROS, while lucigenin is more specific for superoxide anions.

a) Luminol-Enhanced Chemiluminescence

-

Principle: Luminol is oxidized by various ROS, particularly those generated by the myeloperoxidase (MPO) system, resulting in the emission of light.

-

Cell Preparation: Isolate human PMNLs from fresh heparinized blood using a standard density gradient centrifugation method. Resuspend the cells in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS), at a concentration of 1 x 10^6 cells/mL.

-

Assay Procedure:

-

In a 96-well microplate, add 90 µL of the PMNL suspension.

-

Add 10 µL of luminol solution to a final concentration of 10-55 µM.

-

Add this compound at various concentrations (e.g., 3.75 - 100 µg/mL). For control wells, add the vehicle solvent.

-

Immediately place the plate in a luminometer and measure light emission (chemiluminescence) in relative light units (RLU) or counts per minute (CPM) at 37°C. Readings are typically taken kinetically over a period of 30-60 minutes.

-

-

Data Analysis: The results can be expressed as the peak chemiluminescence or the area under the curve.

b) Lucigenin-Enhanced Chemiluminescence

-

Principle: Lucigenin is reduced by superoxide anions to a cation radical, which, upon further reaction with superoxide, produces an unstable dioxetane that decomposes with the emission of light.

-

Cell Preparation: Prepare PMNLs as described for the luminol assay.

-

Assay Procedure:

-

The procedure is similar to the luminol assay, with lucigenin substituted for luminol.

-

Add lucigenin to a final concentration of approximately 5 µM to avoid auto-oxidation at higher concentrations.

-

Add this compound and measure chemiluminescence in a luminometer.

-

-

Data Analysis: Similar to the luminol assay, data can be presented as peak chemiluminescence or the area under the curve, which is indicative of superoxide production.

Assessment of Lipid Peroxidation (TBARS Assay)

This assay measures malondialdehyde (MDA), a major end product of lipid peroxidation, as an indicator of oxidative damage to cell membranes.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (MDA-TBA2) that can be quantified spectrophotometrically.

-

Sample Preparation:

-

Incubate PMNLs (or another relevant cell type) with this compound at the desired concentrations for a specified period.

-

Lyse the cells and collect the supernatant for analysis.

-

-

Assay Procedure:

-

To 100 µL of the sample or MDA standard, add TBARS assay reagents, including TBA and an acidic solution.

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice for 10-30 minutes to stop the reaction.

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the concentration of thiobarbituric acid reactive substances (TBARS) in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.

Protein Kinase C (PKC) Activity Assay

To confirm the involvement of PKC in this compound-induced ROS production, a PKC activity assay can be performed.

-

Principle: This ELISA-based assay measures the phosphorylation of a specific substrate peptide by PKC. The phosphorylated substrate is then detected by a specific antibody.

-

Sample Preparation:

-

Treat PMNLs with this compound.

-

Prepare cell lysates that preserve kinase activity.

-

-

Assay Procedure:

-

Add the cell lysate containing PKC to microplate wells pre-coated with a PKC substrate.

-

Initiate the phosphorylation reaction by adding ATP.

-

After incubation, add a primary antibody that specifically recognizes the phosphorylated substrate.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a TMB substrate and measure the absorbance at a specific wavelength.

-

-

Data Analysis: The intensity of the color is proportional to the PKC activity in the sample. The use of specific PKC inhibitors, such as H-7, can be used to confirm the specificity of the assay.

Experimental Workflow for Assessing Pro-oxidative Properties

The following diagram illustrates a general workflow for the in vitro assessment of a compound's pro-oxidative potential.

Caption: General experimental workflow for in vitro pro-oxidant property assessment.

Conclusion

The available in vitro evidence indicates that this compound possesses pro-oxidative properties, particularly in human PMNLs, through a mechanism involving the activation of protein kinase C. While specific quantitative data is sparse in the public domain, the qualitative findings are consistent. The experimental protocols detailed in this guide provide a framework for further investigation and validation of these effects. A thorough understanding of a drug candidate's potential to induce oxidative stress is paramount for a comprehensive safety and efficacy assessment in the drug development process.

References

An In-depth Technical Guide on the Covalent Binding of Flunoxaprofen to Liver Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) structurally similar to benoxaprofen, was withdrawn from clinical consideration due to concerns about potential hepatotoxicity. The primary mechanism underlying this toxicity is believed to be the metabolic activation of this compound into reactive intermediates that covalently bind to hepatic proteins. This covalent modification can lead to cellular dysfunction, immune-mediated adverse reactions, and ultimately, liver injury.[1][2][3] This guide provides a comprehensive overview of the metabolic pathways involved in this compound bioactivation, summarizes key quantitative data, details the experimental protocols used to investigate these phenomena, and presents visual workflows and pathways to facilitate understanding.

Metabolic Activation Pathways of this compound

The covalent binding of this compound to liver proteins is not a direct action of the parent drug but rather the result of its conversion into chemically reactive metabolites. Two primary metabolic pathways have been identified as being responsible for this bioactivation: the formation of an acyl glucuronide and the formation of an acyl-CoA thioester.[1][4]

Acyl Glucuronidation Pathway

A significant pathway for the metabolism of carboxylic acid-containing drugs like this compound is conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[4] This process forms an acyl glucuronide metabolite (this compound-1-O-β-glucuronide or FLX-G).[4] While often a detoxification pathway, acyl glucuronides can be chemically unstable.[1] They can undergo intramolecular acyl migration to form reactive isomers or react directly with nucleophilic residues on proteins (such as lysine, cysteine, or histidine) via transacylation.[1][4] This process results in the formation of a stable, covalent drug-protein adduct. Studies have shown that this acyl glucuronide-dependent pathway is responsible for a portion, estimated to be around 50%, of the covalent binding of this compound to hepatocellular proteins.[4]

Acyl-CoA Thioester Pathway

This compound can also be activated by acyl-CoA synthetases to form a high-energy this compound-S-acyl-CoA thioester (FLX-CoA).[1] These acyl-CoA thioesters are known to be reactive intermediates capable of transacylating protein nucleophiles or glutathione (GSH).[1][5] Research in rat hepatocytes has demonstrated a stereoselective formation of FLX-CoA, predominantly from the (R)-(-)-enantiomer of this compound.[1] This reactive intermediate can then covalently modify proteins, contributing to the overall burden of protein adducts within the liver.[1]

Role of Cytochrome P450 (P450) Oxidation

While acyl glucuronidation and acyl-CoA formation are the more established pathways for this compound, metabolic activation involving P450 enzymes is another potential route for the formation of reactive intermediates from NSAIDs.[4] For some drugs, P450-mediated oxidation can generate reactive species that modify proteins.[3][6] However, for this compound and its analogue benoxaprofen, studies using P450 inhibitors did not significantly reduce covalent binding in hepatocytes, suggesting that P450-mediated oxidation is not the primary pathway for the formation of protein-reactive metabolites for this specific compound, in contrast to the acyl glucuronide pathway.[4]

Caption: Metabolic bioactivation pathways of this compound leading to covalent protein binding.

Quantitative Data on this compound Adduct Formation

Quantitative analysis of this compound metabolites and their protein adducts is crucial for assessing the risk of hepatotoxicity. The following table summarizes key pharmacokinetic data from in vivo studies.

| Parameter | S-Flunoxaprofen | S-Benoxaprofen | R-Benoxaprofen | Reference |

| Dose (racemate) | 100 mg | 600 mg | 600 mg | [7] |

| Average Cmax of Glucuronide | 395 ng/mL | 775 ng/mL | 563 ng/mL | [7] |

| Plasma Adduct Concentration | 29 ng/mL | 28 ng/mL | 18 ng/mL | [7] |

Note: The data indicates a higher reactivity for S-flunoxaprofen glucuronide compared to S-benoxaprofen glucuronide, as similar adduct concentrations were observed despite a lower dose and lower glucuronide concentrations for this compound.[7]

Experimental Protocols for Covalent Binding Assessment

A multi-faceted approach is required to characterize the covalent binding of drugs like this compound to liver proteins. This involves in vitro cell culture systems, metabolic pathway elucidation using inhibitors, and sophisticated analytical techniques for detection and identification of adducts.

In Vitro Model: Sandwich-Cultured Hepatocytes

This model is considered superior to simple in vitro incubations with model proteins as it utilizes intact liver cells, providing a more physiologically relevant environment for studying metabolism and covalent binding.[4]

-

Cell Culture: Primary rat or human hepatocytes are cultured on collagen-coated plates and overlaid with a second layer of collagen, creating a "sandwich" configuration. This setup helps maintain hepatocyte viability and function for extended periods.[4]

-

Incubation: The cultured hepatocytes are exposed to varying concentrations of this compound over different time points.

-

Sample Collection: At the end of the incubation period, the cells and media are collected. The cells are washed to remove unbound drug and then lysed. The protein fraction is precipitated (e.g., with methanol) and washed extensively to ensure only covalently bound drug remains.

-

Analysis: The amount of covalently bound this compound is quantified, typically using radiolabeled compounds or mass spectrometry. The formation of metabolites like FLX-G in the media can also be measured.

Elucidation of Metabolic Pathways

To determine the contribution of different metabolic pathways, specific enzyme inhibitors or inducers are co-incubated with this compound in the hepatocyte model.[4]

-

Inhibition of Glucuronidation: Borneol, which depletes the UGT cofactor UDP-glucuronic acid, is used to inhibit the formation of acyl glucuronides. A corresponding decrease in covalent binding implicates the glucuronidation pathway.[4]

-

Inhibition of P450 Enzymes: P450 inhibitors such as aminobenzotriazole (ABT) or SKF-525A are used to assess the role of oxidative metabolism.[4]

-

Induction of Enzymes: Pre-treating hepatocytes with enzyme inducers like phenobarbital (PH), a Phase II enzyme inducer, can increase glucuronidation.[4] The effect of this induction on covalent binding provides further evidence for the role of this pathway.[4]

Detection and Characterization of Protein Adducts

Several analytical techniques are employed to detect, quantify, and identify the specific proteins that are modified by this compound.[8][9]

-

SDS-PAGE and Fluorescence Scanning: This method is used for the direct detection of intact protein adducts.[7]

-

Proteins from in vitro incubations or in vivo samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (electroblotting).

-

Since this compound is fluorescent, the membrane can be scanned with a fluorescence detector to identify protein bands that have the drug covalently attached. This method identified adducts on proteins of approximately 39 and 62 kDa in microsomal incubations.[7]

-

-

Mass Spectrometry (MS)-Based Proteomics: MS is a powerful tool for confirming covalent binding and identifying the exact site of modification.[8][10][11]

-

Intact Protein Analysis: The total mass of a protein is measured. An increase in mass corresponding to the mass of the this compound metabolite confirms covalent binding.[10]

-

Peptide Mapping (Bottom-Up MS): The adducted protein is digested into smaller peptides using an enzyme like trypsin. This mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][11] The modified peptides will have a specific mass shift, allowing for their identification and the pinpointing of the exact amino acid residue that was modified.[8]

-

-

Immunoassays: These assays use antibodies that specifically recognize the drug-protein adducts.[12] Competitive immunoassays can be developed for rapid and high-throughput screening to detect the presence of adducts in serum or cell lysates.[12]

Caption: General experimental workflow for investigating this compound-protein adduct formation.

Conclusion and Implications

The covalent binding of this compound to liver proteins is a complex process mediated by its metabolic activation into reactive acyl glucuronide and acyl-CoA thioester intermediates.[1][4] The formation of these adducts is considered a key initiating event in the potential hepatotoxicity associated with the drug.[1][4] Understanding these mechanisms and employing robust experimental methodologies, such as those detailed in this guide, is critical in modern drug development. For researchers and drug safety professionals, the early characterization of metabolic activation pathways and the potential for covalent binding is essential for identifying and mitigating the risks of drug-induced liver injury, ultimately leading to the development of safer medicines.[13]

References

- 1. Stereoselective this compound-S-acyl-glutathione Thioester Formation Mediated by Acyl-CoA Formation in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholarly Article or Book Chapter | Glucuronidation and Covalent Protein Binding of Benoxaprofen and this compound in Sandwich-Cultured Rat and Human Hepatocytes | ID: bz60d344n | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. benchchem.com [benchchem.com]

- 4. Glucuronidation and Covalent Protein Binding of Benoxaprofen and this compound in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A retrospective study of the molecular toxicology of benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Covalent binding of acidic drugs via reactive intermediates: detection of benoxaprofen and this compound protein adducts in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients With Acute Liver Injury or Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Understanding the role of reactive metabolites in drug-induced hepatotoxicity: state of the science - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of Flunoxaprofen Acyl Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flunoxaprofen, a non-steroidal anti-inflammatory drug (NSAID), undergoes metabolic conjugation to form this compound acyl glucuronide (FLX-AG). This metabolite is not an inert end-product; rather, it is a reactive electrophile capable of undergoing several chemical transformations that can lead to covalent binding with endogenous macromolecules. This reactivity has been implicated in potential toxicological outcomes. This guide provides a comprehensive overview of the chemical reactivity of FLX-AG, including its degradation pathways, covalent binding to proteins, and the experimental methodologies employed to investigate these phenomena. Particular attention is given to the stereoselective nature of this compound's reactivity, with the (R)-enantiomer of its acyl glucuronide demonstrating greater instability.

Introduction to this compound Acyl Glucuronide Reactivity

Acyl glucuronides are a class of metabolites formed from carboxylic acid-containing drugs. Unlike other types of glucuronides, they are chemically unstable and can react with nucleophiles, such as proteins.[1] The reactivity of these metabolites is a significant consideration in drug development, as the formation of drug-protein adducts can potentially lead to idiosyncratic adverse drug reactions.[2] this compound, a chiral NSAID, provides a compelling case study in acyl glucuronide reactivity due to the stereoselectivity observed in its metabolism and subsequent reactions.[2]

Degradation and Reaction Pathways of this compound Acyl Glucuronide

The primary reactive pathway of this compound acyl glucuronide involves intramolecular rearrangement, a process known as acyl migration. The initial 1-O-acyl glucuronide can isomerize to the 2-, 3-, and 4-O-acyl positional isomers.[2] These isomers can then undergo hydrolysis back to the parent drug, this compound, or participate in covalent binding reactions. The (R)-enantiomer of this compound acyl glucuronide has been shown to be more susceptible to acyl migration than the (S)-enantiomer.[2]

Another significant metabolic pathway for this compound is the formation of a highly reactive acyl-CoA thioester, which can also contribute to covalent binding.[2] Inhibition of acyl glucuronidation only partially reduces the overall covalent binding of this compound to proteins, suggesting a role for the acyl-CoA pathway.[2]

Caption: Figure 1: Degradation and Bioactivation Pathways of this compound Acyl Glucuronide

Covalent Binding to Proteins

The electrophilic nature of this compound acyl glucuronide and its acyl-CoA thioester metabolite facilitates their covalent binding to nucleophilic residues on proteins, such as lysine, cysteine, and histidine.[2] This irreversible modification can alter protein structure and function, potentially triggering an immune response.[2] In vivo studies in rats have demonstrated that both this compound and its structural analog, benoxaprofen, form adducts with plasma and liver proteins.[3] While plasma protein adduct concentrations were similar for both drugs, benoxaprofen glucuronide was found to be more reactive than this compound glucuronide, leading to a higher degree of liver protein adducts relative to its exposure.[3] The major protein targets for covalent binding in the liver have been identified as proteins with molecular weights of approximately 70 kDa and 110 kDa.[3]

Caption: Figure 2: Mechanism of Covalent Protein Adduct Formation

Quantitative Data on Reactivity and Binding

| Parameter | S-Flunoxaprofen | R/S-Benoxaprofen | Reference |

| In Vivo Covalent Binding (Human Plasma) | |||

| Adduct Concentration | 29 ng/mL | S: 28 ng/mL, R: 18 ng/mL | [5] |

| In Vivo Glucuronide Concentration (Human Plasma, Cmax) | |||

| S-Flunoxaprofen-G | 395 ng/mL | - | [5] |

| S-Benoxaprofen-G | - | 775 ng/mL | [5] |

| R-Benoxaprofen-G | - | 563 ng/mL | [5] |

Experimental Protocols

Determination of Degradation Kinetics by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the degradation of acyl glucuronides in real-time.[1][6] This method allows for the simultaneous observation of the disappearance of the initial 1-O-acyl glucuronide and the appearance of its acyl migration isomers and hydrolysis products.

Generalized Protocol:

-

Sample Preparation: The acyl glucuronide of interest is dissolved in a deuterated buffer at a physiological pH (e.g., 7.4) and maintained at a constant temperature (e.g., 37°C).[7]

-

NMR Data Acquisition: A series of ¹H NMR spectra are acquired over time. The disappearance of the anomeric proton signal of the 1-O-acyl glucuronide is monitored.[1]

-

Data Analysis: The rate of disappearance of the anomeric proton signal is used to calculate the degradation half-life of the 1-O-acyl glucuronide. The appearance of new signals corresponding to the acyl migration isomers can also be quantified.[1]

Detection of Protein Adducts by SDS-PAGE and Immunoblotting

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by immunoblotting is a common method for detecting covalent protein adducts.[5]

Generalized Protocol:

-

Sample Preparation: Plasma or liver microsomal proteins from in vitro incubations or in vivo studies are isolated.[5]

-

SDS-PAGE: The protein samples are separated by SDS-PAGE based on their molecular weight.[5]

-

Electrotransfer: The separated proteins are transferred from the polyacrylamide gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody raised against the drug of interest (e.g., an anti-flunoxaprofen antibody).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein adducts are visualized by adding a chemiluminescent substrate and detecting the emitted light.[8]

-

Characterization of Protein Adducts by Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique used to identify the specific proteins that have been modified and to characterize the site of adduction.[9][10]

Generalized Protocol:

-

Sample Preparation: Protein adducts are isolated, for example, by gel electrophoresis. The protein bands of interest are excised and subjected to in-gel digestion with a protease (e.g., trypsin).[11]

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS data is searched against a protein database to identify the peptides. Peptides that show a mass shift corresponding to the addition of the this compound moiety are identified as adducted peptides. The fragmentation pattern in the MS/MS spectrum can be used to pinpoint the specific amino acid residue that has been modified.[9]

Caption: Figure 3: Experimental Workflow for Studying this compound Acyl Glucuronide Reactivity

Conclusion

The reactivity of this compound acyl glucuronide is a critical aspect of its metabolism and has important implications for drug safety assessment. Its ability to undergo acyl migration and form covalent adducts with proteins highlights the need for a thorough understanding of the chemical properties of drug metabolites. The stereoselective nature of this reactivity, with the (R)-enantiomer being more labile, further emphasizes the importance of considering stereochemistry in drug development. The experimental approaches outlined in this guide provide a framework for investigating the reactivity of acyl glucuronides and assessing the potential risks associated with their formation.

References

- 1. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective this compound-S-acyl-glutathione Thioester Formation Mediated by Acyl-CoA Formation in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of benoxaprofen and this compound acyl glucuronides in covalent binding to rat plasma and liver proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Covalent binding of acidic drugs via reactive intermediates: detection of benoxaprofen and this compound protein adducts in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunochemical identification of mouse hepatic protein adducts derived from the nonsteroidal anti-inflammatory drugs diclofenac, sulindac, and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection and Quantification of Drug–Protein Adducts in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Four Novel Types of in Vitro Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereospecific Assay for Flunoxaprofen Enantiomers by Chiral HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. Like other profens, it possesses a chiral center, and its enantiomers can exhibit different pharmacological and pharmacokinetic properties. The S-(+)-enantiomer is typically the pharmacologically active form.[1] Therefore, a stereospecific assay is crucial for pharmacokinetic studies, drug metabolism research, and quality control of enantiomerically pure formulations. This application note provides a detailed protocol for the chiral separation and quantification of this compound enantiomers in biological matrices using High-Performance Liquid Chromatography (HPLC).

Principle

The method employs a chiral stationary phase (CSP) to achieve enantioselective separation of the this compound enantiomers. The differential interaction of the enantiomers with the chiral selector results in different retention times, allowing for their individual quantification. A common approach for profens involves the use of polysaccharide-based or cyclodextrin-based CSPs. Detection is typically performed using a UV detector.

Experimental Workflow

The overall experimental workflow for the stereospecific assay of this compound enantiomers is depicted below.

Caption: Workflow for the Stereospecific Assay of this compound Enantiomers.

Experimental Protocols

Materials and Reagents

-

This compound enantiomers (R-(-)-flunoxaprofen and S-(+)-flunoxaprofen) reference standards

-

Internal Standard (e.g., another profen not present in the sample)

-

HPLC-grade acetonitrile, methanol, hexane, and isopropanol

-

Potassium dihydrogen phosphate

-

Ortho-phosphoric acid

-

Water (HPLC-grade or equivalent)

-

Human or animal plasma (for validation and sample analysis)

Instrumentation

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Chiral HPLC column (e.g., Chiralpak AD, Chiralcel OD, or a cyclodextrin-based column).

Sample Preparation (from Plasma)

This protocol is adapted from methods used for other profens in biological matrices.

-

To 500 µL of plasma in a centrifuge tube, add 50 µL of the internal standard solution.

-

Acidify the plasma by adding 50 µL of 1M phosphoric acid.

-

Add 2 mL of an extraction solvent (e.g., a mixture of hexane and isopropanol, 90:10 v/v).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-